2-Ethyl-5-methylthiazolidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
81829-67-6 |
|---|---|
Molecular Formula |
C6H13NS |
Molecular Weight |
131.24 g/mol |
IUPAC Name |
2-ethyl-5-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C6H13NS/c1-3-6-7-4-5(2)8-6/h5-7H,3-4H2,1-2H3 |
InChI Key |
YYXQNUGASKDYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1NCC(S1)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 5 Methylthiazolidine and Its Analogues
General Synthetic Approaches to the Thiazolidine (B150603) Ring Scaffold
The formation of the thiazolidine ring is a cornerstone of various synthetic endeavors, leading to a wide array of derivatives with diverse applications. The fundamental approach involves the reaction of a compound containing an amino group and a thiol group with a carbonyl compound.
Cyclocondensation Reactions Involving Amino Acids and Carbonyl Compounds
A primary and well-established method for synthesizing the thiazolidine scaffold is the cyclocondensation reaction between an amino acid containing a sulfhydryl group, most notably L-cysteine, and a carbonyl compound (an aldehyde or a ketone). This reaction proceeds through the initial formation of a Schiff base (imine) between the amino group of the amino acid and the carbonyl group of the aldehyde or ketone. Subsequently, an intramolecular nucleophilic attack by the thiol group on the imine carbon leads to the formation of the thiazolidine ring.
The reaction of L-cysteine with various aldehydes is a common route to produce 2-substituted thiazolidine-4-carboxylic acids. For instance, the reaction of L-cysteine with formaldehyde (B43269) yields thiazolidine-4-carboxylic acid, while reaction with acetaldehyde (B116499) produces 2-methylthiazolidine-4-carboxylic acid. nih.gov The formation of 2-Ethyl-5-methylthiazolidine would conceptually follow a similar pathway, likely involving the reaction of a cysteine derivative that can lead to the 5-methyl group with propionaldehyde (B47417) to introduce the 2-ethyl group. The reaction conditions for these cyclocondensations, such as solvent and temperature, can influence the reaction rate and the stereochemistry of the resulting thiazolidine. nanobioletters.com
Multicomponent Reaction Strategies for Thiazolidine Construction
Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. For the synthesis of thiazolidine derivatives, MCRs typically involve the combination of an amine, a carbonyl compound, and a sulfur-containing reactant.
While specific MCRs for the direct synthesis of this compound are not extensively documented, the general principles are applicable. For example, a three-component reaction of an amine, an aldehyde, and a mercapto-acid can yield various 4-thiazolidinone (B1220212) derivatives. nih.gov Adapting such strategies to use precursors that would lead to the 2-ethyl and 5-methyl substituents is a viable synthetic route. The choice of catalyst and reaction conditions is crucial in directing the outcome of these complex reactions.
One-Pot Synthesis Protocols for Enhanced Efficiency
One-pot synthesis protocols are highly desirable as they streamline the synthetic process by avoiding the isolation and purification of intermediates, thereby saving time, reagents, and solvents. The synthesis of thiazolidine derivatives has benefited from the development of such efficient procedures. These protocols often combine multiple reaction steps, such as imine formation and cyclization, in a single reaction vessel.
For instance, the synthesis of 2,5-disubstituted thiazoles has been achieved via a one-pot method from N-substituted α-amino acids, demonstrating the feasibility of constructing the core ring and introducing substituents in a single process. nih.gov A similar one-pot approach for this compound would likely involve the in-situ formation of the necessary precursors followed by a cyclization step. The efficiency of these one-pot reactions is often dependent on the careful selection of reagents and reaction conditions to ensure the desired reaction cascade proceeds smoothly.
Green Chemistry Approaches in Thiazolidine Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of thiazolidine derivatives. frontiersin.orgnih.gov These approaches focus on the use of environmentally benign solvents (such as water or deep eutectic solvents), catalysts that can be recycled, and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation). nih.govjocpr.com
The synthesis of thiazolidinediones, a class of thiazolidine derivatives, has been successfully achieved using deep eutectic solvents, which act as both the solvent and catalyst, thereby simplifying the reaction setup and workup. nih.gov Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields in the preparation of thiazolidine derivatives compared to conventional heating methods. jocpr.com Applying these green methodologies to the synthesis of this compound could offer a more sustainable and efficient manufacturing process.
Precursors and Starting Materials in this compound Synthesis
The selection of appropriate precursors is fundamental to the successful synthesis of this compound. The structure of the target molecule dictates that the starting materials must provide the necessary carbon, nitrogen, and sulfur atoms, as well as the specific ethyl and methyl substituents at the 2 and 5 positions of the thiazolidine ring.
Role of L-Cysteine and Other Sulfur-Containing Precursors
L-cysteine, a naturally occurring amino acid, is a pivotal precursor in the synthesis of many thiazolidine derivatives. Its structure contains both an amino group and a thiol group, which are the essential functionalities for the cyclocondensation reaction with a carbonyl compound to form the thiazolidine ring. Furthermore, the chiral center at the alpha-carbon of L-cysteine can influence the stereochemistry of the resulting thiazolidine.
In the context of this compound synthesis, L-cysteine can serve as the source of the nitrogen and sulfur atoms of the thiazolidine ring. The 5-methyl group is believed to originate from the decarboxylation of the carboxylic acid group of a 2-substituted thiazolidine-4-carboxylic acid intermediate, which is formed from the initial reaction of L-cysteine with an aldehyde. The reaction of L-cysteine with propionaldehyde would be the logical step to introduce the 2-ethyl group. nih.gov
Other sulfur-containing precursors, such as cysteamine (B1669678) (2-aminoethanethiol), can also be employed for the synthesis of the thiazolidine scaffold. Cysteamine reacts with aldehydes and ketones to form thiazolidines, and its derivatives can be used to introduce various substituents on the ring. researchgate.net
The following table summarizes various synthetic approaches to the thiazolidine ring scaffold, highlighting the diversity of methodologies available for the synthesis of this compound and its analogues.
| Synthetic Approach | Key Reactants | Typical Conditions | Advantages | Reference |
| Cyclocondensation | L-cysteine, Aldehyde/Ketone | Aqueous or alcoholic solvent, often at room temperature or with gentle heating | Readily available starting materials, straightforward reaction | nanobioletters.com |
| Multicomponent Reaction | Amine, Carbonyl compound, Sulfur source | Often catalyzed, varied solvents and temperatures | High efficiency, atom economy, diversity of products | nih.gov |
| One-Pot Synthesis | Precursors for in-situ generation of reactants | Sequential addition of reagents, specific catalysts may be required | Reduced workup, time and resource efficient | nih.gov |
| Green Synthesis | Benign solvents (water, DES), recyclable catalysts | Microwave or ultrasound irradiation, ambient temperature | Environmentally friendly, often faster and higher yielding | frontiersin.orgnih.gov |
Utilization of Aldehydes and Ketones in Ring Formation
The most direct and common method for synthesizing the 2,5-disubstituted thiazolidine core, such as in this compound, is the condensation reaction between an aminothiol (B82208) and an aldehyde or ketone. This reaction forms the heterocyclic ring in a single, efficient step.
The synthesis of this compound is achieved through the reaction of 1-amino-2-mercaptopropane with propanal. The mechanism for this transformation begins with the nucleophilic attack of the amino group of the aminothiol onto the electrophilic carbonyl carbon of the aldehyde. This initial step forms an unstable hemiaminal intermediate. Subsequently, an intramolecular cyclization occurs where the thiol group attacks the same carbon, displacing the hydroxyl group, which is eliminated as a water molecule after protonation. This ring-closing step results in the formation of the stable five-membered thiazolidine ring.
The reaction is typically carried out under mild conditions, often at room temperature and neutral pH. dss.go.th The formation of the thiazolidine ring is a reversible process, and the stability of the resulting compound can depend on the nature of the substituents. researchgate.net Studies on analogous systems, such as the reaction between cysteamine and various aldehydes, show that the reaction proceeds readily to form the corresponding 2-substituted thiazolidines. dss.go.thperfumerflavorist.com For instance, propanal is known to react with cysteamine to form 2-ethyl-thiazolidine, demonstrating the viability of this pathway for introducing a 2-ethyl substituent. perfumerflavorist.com
The general reaction scheme is presented below:
Figure 1: General synthesis of a 2,5-disubstituted thiazolidine from an aminothiol and an aldehyde.
| Reactant 1 | Reactant 2 | Product | Conditions |
| 1-Amino-2-mercaptopropane | Propanal | This compound | Mild, Neutral pH |
| Cysteamine | Aliphatic Aldehydes | 2-Alkyl-thiazolidine | Room Temperature |
| Cysteine | Acetaldehyde | 2-Methylthiazolidine-4-carboxylic acid | Aqueous solution |
Reactions Involving Thiourea (B124793) and Chloroacetic Acid Derivatives
While not a direct route to this compound, the reaction between thiourea and derivatives of chloroacetic acid is a foundational method for synthesizing thiazolidine analogues, specifically those containing one or more carbonyl groups on the ring, such as thiazolidin-4-ones and thiazolidine-2,4-diones. mdpi.com These compounds are of significant interest in medicinal chemistry.
The synthesis of the thiazolidine-2,4-dione ring system is accomplished by the condensation of thiourea with chloroacetic acid. The reaction mechanism involves an initial S-alkylation, where the sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon of chloroacetic acid and displacing the chloride ion. The resulting intermediate then undergoes an intramolecular cyclization via a nucleophilic attack of one of the nitrogen atoms onto the carboxylic acid carbonyl group, followed by the elimination of water, to form 2-imino-4-thiazolidinone. Subsequent hydrolysis of the imino group yields the final thiazolidine-2,4-dione product.
This synthesis can be facilitated by various conditions, including microwave irradiation, which has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com
| Reactant 1 | Reactant 2 | Key Intermediate | Final Product |
| Thiourea | Chloroacetic Acid | 2-Imino-4-thiazolidinone | Thiazolidine-2,4-dione |
Application of 2-Mercaptopropionic Acid and Related Compounds
The synthesis of 4-thiazolidinone analogues, which feature a carbonyl group at the C-4 position of the ring, is commonly achieved using α-mercaptocarboxylic acids like 2-mercaptopropionic acid or thioglycolic acid. A prominent method involves the cyclocondensation of these acids with imines (Schiff bases). tandfonline.comnih.gov
This reaction can be performed as a three-component synthesis by reacting an amine, an aldehyde, and the mercapto-acid in a single pot. nih.gov The initial step is the formation of an imine from the amine and aldehyde. The thiol group of the mercapto-acid then adds across the carbon-nitrogen double bond of the imine. The final step is an intramolecular cyclization, where the nitrogen attacks the carboxylic acid carbonyl, leading to the elimination of a water molecule and the formation of the 4-thiazolidinone ring. nih.govresearchgate.net The use of 2-mercaptopropionic acid specifically introduces a methyl group at the C-5 position of the resulting 4-thiazolidinone ring. tandfonline.com
This synthetic approach is versatile and allows for a wide range of substituents to be introduced at the N-3 and C-2 positions by varying the initial amine and aldehyde, respectively. tandfonline.com
Stereoselective Synthesis and Chiral Resolution of this compound
The structure of this compound contains two stereogenic centers at positions C-2 and C-5. Consequently, the compound can exist as a mixture of up to four stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The control and separation of these isomers are critical aspects of its synthesis.
Diastereoselective Synthetic Pathways to Thiazolidine Isomers
The condensation reaction between 1-amino-2-mercaptopropane and propanal directly forms the two chiral centers at C-2 and C-5. When using racemic 1-amino-2-mercaptopropane, the reaction will produce a mixture of two diastereomeric pairs (racemates): the cis isomer ((2R, 5S) and (2S, 5R)) and the trans isomer ((2R, 5R) and (2S, 5S)).
The ratio of these diastereomers can be influenced by the reaction conditions, such as solvent and temperature, which affect the transition state energies of the ring-closure step. In many thiazolidine syntheses, the formation of one diastereomer over the other is often observed, although achieving high selectivity can be challenging without external chiral influence. researchgate.net The relative stereochemistry (cis vs. trans) is determined by the orientation of the substituents during the intramolecular cyclization.
Control of Stereogenic Centers at C-2 and C-5 of the Thiazolidine Ring
Achieving control over the absolute stereochemistry of the C-2 and C-5 positions requires a stereoselective synthetic strategy. The most straightforward approach is substrate-controlled synthesis, which utilizes an enantiomerically pure starting material.
If enantiopure (R)-1-amino-2-mercaptopropane is used as the starting material, the stereochemistry at the C-5 position is fixed as (R). The subsequent reaction with propanal will then generate a new stereocenter at C-2, leading to the formation of a mixture of two diastereomers: (2S, 5R)- and (2R, 5R)-2-ethyl-5-methylthiazolidine. The inherent chirality of the C-5 center can influence the facial selectivity of the nucleophilic attack during ring formation, potentially leading to a preference for one C-2 epimer over the other. This phenomenon, known as diastereoselection, is a common strategy for controlling stereochemistry in cyclic systems. researchgate.net Complete control would require either a highly diastereoselective reaction or the use of a chiral auxiliary or catalyst to govern the approach of the aldehyde to the aminothiol.
Chromatographic Resolution Techniques for Enantiomeric Separation
When a synthesis results in a mixture of enantiomers (a racemate), separation into individual, optically pure compounds can be accomplished using chiral chromatography, most notably high-performance liquid chromatography (HPLC). This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. eijppr.com
Several types of CSPs are effective for resolving chiral compounds, including those relevant to thiazolidine derivatives:
Polysaccharide-based CSPs: Columns such as Chiralcel® OD-H and Chiralpak® AD-H, which are based on cellulose (B213188) and amylose (B160209) derivatives, are widely used and have demonstrated broad applicability for separating a vast range of racemates. akjournals.comnih.govnih.gov They operate through a combination of interactions, including hydrogen bonding, dipole-dipole, and steric effects.
Macrocyclic Antibiotic CSPs: Chirobiotic™ columns, based on molecules like teicoplanin or vancomycin, offer unique chiral recognition capabilities. mdpi.comnih.gov They possess multiple stereogenic centers and functional groups, allowing for complex diastereomeric interactions with analytes.
Pirkle-type CSPs: These phases operate on a principle of π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the electron-rich or electron-poor aromatic rings of the CSP. eijppr.com
The separation of this compound enantiomers would involve selecting an appropriate CSP and optimizing the mobile phase (a mixture of solvents like n-hexane and an alcohol such as isopropanol (B130326) or ethanol (B145695) for normal-phase mode). nih.govresearchgate.net By carefully selecting the column and elution conditions, baseline separation of the enantiomers can be achieved, allowing for their isolation and quantification. akjournals.com
Atropisomerism-Induced Facial Selectivity in Thiazolidine Reactions
Atropisomerism is a type of axial chirality arising from hindered rotation around a single bond. In the context of thiazolidine chemistry, this phenomenon can be harnessed to achieve facial selectivity in reactions. This stereochemical control is typically introduced by installing a sterically demanding substituent, such as a substituted aryl group, on the thiazolidine nitrogen atom. The restricted rotation around the N-aryl bond leads to the existence of stable or semi-stable atropisomers, which can effectively shield one face of the thiazolidine ring.
For a this compound core, the introduction of an N-aryl group (e.g., a 1-naphthyl or an ortho-substituted phenyl group) would create such a chiral axis. The bulky aryl group would orient itself to minimize steric interactions with the substituents on the thiazolidine ring, leading to a conformationally locked system. As a result, the two faces of the heterocycle become diastereotopic.
In subsequent reactions, such as alkylation, acylation, or cycloadditions involving the thiazolidine ring or its substituents, the N-aryl group acts as a chiral auxiliary. It directs the approach of incoming reagents to the less sterically hindered face of the molecule. For instance, in the deprotonation and subsequent electrophilic trapping at the C2 position, the atropisomerism would dictate the stereochemical outcome of the newly formed stereocenter. The degree of facial selectivity is directly related to the rotational energy barrier of the N-aryl bond; a higher barrier results in more stable atropisomers and, consequently, higher diastereoselectivity in the reaction. rsc.orgresearchgate.net
Table 1: Theoretical Facial Selectivity in Reactions of N-Aryl-2-ethyl-5-methylthiazolidine
| N-Aryl Substituent | Reaction Type | Electrophile (E+) | Expected Outcome |
|---|---|---|---|
| 1-Naphthyl | C2-Alkylation | Methyl Iodide | High diastereoselectivity, favoring the anti-isomer relative to the naphthyl group. |
| 2,6-Dimethylphenyl | Aldol Addition (from C2-anion) | Benzaldehyde | High facial selectivity, leading to a predominant diastereomer of the resulting alcohol. |
| 2-Methylnaphth-1-yl | Acylation at Nitrogen | Acetyl Chloride | While acylation is at nitrogen, the atropisomeric state can influence reactivity and subsequent transformations. |
Derivatization Strategies for Functionalization of the this compound Core
The this compound scaffold offers several sites for chemical modification, allowing for the synthesis of a diverse library of analogues. The primary points for derivatization include the nitrogen atom at position 3, the sulfur atom at position 1, and the carbon backbone. These modifications can be used to alter the steric and electronic properties of the molecule, leading to new chemical entities with potentially unique applications.
Introduction of Alkyl and Aryl Substituents
The secondary amine within the thiazolidine ring is a key handle for introducing a wide variety of substituents.
N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated or arylated under standard conditions. N-alkylation can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine. mdpi.com For the introduction of more complex alkyl groups, reductive amination with aldehydes or ketones provides an effective route. N-arylation is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. These reactions allow for the installation of a wide range of electronically and sterically diverse aryl and heteroaryl groups.
C-Alkylation: While less common for the saturated thiazolidine ring itself without activation, alkylation at the carbon positions is also feasible. For instance, deprotonation at C2, adjacent to the sulfur and nitrogen atoms, can be achieved using a strong base like n-butyllithium or LDA, forming a nucleophilic carbanion. This anion can then react with various electrophiles, including alkyl halides, to introduce new carbon-carbon bonds. The existing ethyl group at C2 would, however, present significant steric hindrance to this approach.
Table 2: Representative Alkylation and Arylation Reactions
| Reaction Type | Reagents | Product Class |
|---|---|---|
| N-Alkylation | Benzyl bromide, K₂CO₃ | 3-Benzyl-2-ethyl-5-methylthiazolidine |
| N-Arylation | 4-Bromotoluene, Pd₂(dba)₃, BINAP, NaOtBu | 2-Ethyl-5-methyl-3-(p-tolyl)thiazolidine |
| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | 3-Cyclohexyl-2-ethyl-5-methylthiazolidine |
Modification of Heteroatoms within the Thiazolidine Ring System
The sulfur and nitrogen heteroatoms are central to the chemical identity of the thiazolidine ring and can be chemically modified to create new analogues.
Sulfur Oxidation: The thioether moiety is susceptible to oxidation, providing access to thiazolidine-1-oxides (sulfoxides) and thiazolidine-1,1-dioxides (sulfones). researchgate.net Selective oxidation to the sulfoxide (B87167) can be achieved using mild oxidizing agents like sodium periodate (B1199274) or one equivalent of hydrogen peroxide. mdpi.com The resulting sulfoxide introduces a new stereocenter at the sulfur atom, leading to diastereomeric products. Further oxidation with stronger agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or excess hydrogen peroxide, yields the corresponding sulfone. researchgate.net These modifications significantly alter the polarity, hydrogen bonding capacity, and geometry of the ring system.
Nitrogen Modification: Beyond simple alkylation and arylation, the ring nitrogen can be incorporated into other functional groups. For instance, acylation with acid chlorides or anhydrides yields N-acylthiazolidines. Reaction with isocyanates or isothiocyanates can produce N-carbamoyl or N-thiocarbamoyl derivatives, respectively. These transformations attach functional handles that can be used for further synthetic manipulations or to modulate biological activity.
Table 3: Examples of Heteroatom Modification
| Heteroatom | Reaction | Reagent | Product |
|---|---|---|---|
| Sulfur (S1) | Oxidation | H₂O₂ (1 eq.) | This compound-1-oxide |
| Sulfur (S1) | Oxidation | m-CPBA (>2 eq.) | This compound-1,1-dioxide |
| Nitrogen (N3) | Acylation | Benzoyl Chloride, Et₃N | 3-Benzoyl-2-ethyl-5-methylthiazolidine |
| Nitrogen (N3) | Carbamoylation | Phenyl isocyanate | N-Phenyl-2-ethyl-5-methylthiazolidine-3-carboxamide |
Synthesis of Fused and Spiro-Thiazolidine Architectures
Building upon the this compound core, more complex molecular architectures such as fused and spirocyclic systems can be constructed. These strategies significantly increase the structural diversity and three-dimensionality of the resulting compounds.
Fused Thiazolidines: Fused systems can be synthesized by forming a new ring that shares one or more atoms with the original thiazolidine ring. A common strategy involves the functionalization of the thiazolidine, followed by an intramolecular cyclization. For example, N-alkylation with a bifunctional reagent like chloroacetyl chloride could introduce a reactive handle. Subsequent reaction with a nucleophile could lead to the formation of a bicyclic system, such as a thiazolo[3,2-a]pyrimidine derivative. jocpr.com Another approach involves using the thiazolidine as a component in a multicomponent reaction that builds a new fused ring system in a single step. nih.gov
Spiro-Thiazolidines: Spirocyclic compounds feature two rings connected by a single common atom. For the thiazolidine core, the C2, C4, or C5 positions could potentially serve as the spiro-center. A prevalent method for creating spiro-thiazolidines is through condensation reactions. For example, a three-component reaction between an isatin (B1672199) derivative, a primary amine, and a mercaptoacetic acid derivative can yield spiro[indoline-3,2'-thiazolidinone] systems. rsc.org Although this typically generates a thiazolidinone, similar principles can be applied to generate spiro-thiazolidines. Another approach involves cycloaddition reactions with an exocyclic double bond attached to the thiazolidine ring, for example at the C2 position, which would lead to a spirocycle at that carbon. nih.govresearchgate.net
Table 4: Synthetic Strategies for Fused and Spiro-Thiazolidines
| Architecture | General Strategy | Key Reagents/Intermediates |
|---|---|---|
| Fused | Intramolecular Cyclization | N-acylated thiazolidine with a terminal reactive group. |
| Fused | Multicomponent Reaction | Thiazolidine, aldehyde, and a third component in a one-pot reaction. |
| Spiro | Three-Component Condensation | Cyclic ketone (e.g., cyclohexanone), amine, mercaptoalkanoic acid. researchgate.net |
| Spiro | Cycloaddition | Thiazolidine with an exocyclic methylene (B1212753) group and a dipolarophile. |
Computational and Theoretical Investigations of the 2 Ethyl 5 Methylthiazolidine Scaffold
Molecular Docking and In Silico Receptor Interaction Modeling
Prediction of Ligand-Protein Binding Affinities and Interaction Modes
There is currently no publicly available research that specifically predicts the ligand-protein binding affinities and interaction modes of 2-Ethyl-5-methylthiazolidine. Computational studies, such as molecular docking and molecular dynamics simulations, are frequently employed to understand how molecules bind to protein targets. These studies typically report binding energy values, dissociation constants (Kd), and detailed visualizations of interactions like hydrogen bonds and hydrophobic contacts. However, such data for this compound could not be located.
Identification of Key Residues and Binding Site Characteristics in Protein Targets
In the absence of studies on the interaction of this compound with any specific protein, there is no information available regarding the key amino acid residues or the characteristics of binding sites that would be involved in such interactions. The identification of key residues is crucial for understanding the specificity and strength of a ligand-protein interaction and is a common output of computational binding studies.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
There are no specific theoretical predictions of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, for this compound found in the surveyed literature. Theoretical calculations, often using density functional theory (DFT), are a powerful tool for predicting and confirming the spectroscopic properties of molecules. While general principles of NMR spectroscopy would apply to this compound, specific computational predictions for its proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts have not been published.
Chemical Reactivity and Transformation Pathways of 2 Ethyl 5 Methylthiazolidine
Ring-Chain Tautomerism and Conformational Dynamics
A fundamental characteristic of the 2-substituted thiazolidine (B150603) scaffold is its existence in a dynamic equilibrium known as ring-chain tautomerism. nih.govacs.org This process involves the reversible cleavage of the C2-S bond, leading to an open-chain imine (specifically, a Schiff base). For 2-Ethyl-5-methylthiazolidine, this equilibrium is established between the cyclic heterocyclic form and its acyclic tautomer, N-(2-mercaptopropyl)propan-1-imine.
This tautomerism is typically acid-catalyzed, as protonation of the ring nitrogen facilitates the cleavage of the C-S bond. nih.gov The position of the equilibrium is influenced by several factors, including the nature of the substituents on the ring, the solvent, and the pH of the medium. Generally, the cyclic thiazolidine form is thermodynamically more stable than its corresponding oxazolidine (B1195125) analog, favoring the ring structure in many conditions. nih.gov
The conformational dynamics of the five-membered ring are also a key aspect of its reactivity. The thiazolidine ring is not planar and adopts various puckered or "envelope" conformations to minimize steric and torsional strain. The substituents at the C2 (ethyl) and C5 (methyl) positions can exist in different stereochemical arrangements (cis/trans), which in turn influences the conformational preference of the ring and can affect the accessibility of the ring atoms for chemical reactions.
Table 1: Factors Influencing Ring-Chain Tautomerism of this compound
| Factor | Effect on Equilibrium | Mechanism |
|---|---|---|
| pH | Lower pH (acidic conditions) shifts equilibrium toward the open-chain iminium ion. | Protonation of the ring nitrogen weakens the C-N bond and facilitates C-S bond cleavage. researchgate.net |
| Solvent Polarity | Polar protic solvents can stabilize the open-chain form through hydrogen bonding. | Solvation of the thiol and imine/iminium groups in the open-chain tautomer. |
| Temperature | Increased temperature can favor the open-chain form due to entropic effects. | Provides energy to overcome the activation barrier for ring-opening. |
Ring-Opening and Rearrangement Reactions of the Thiazolidine Core
The thiazolidine ring can undergo irreversible cleavage under certain hydrolytic or chemical conditions. These reactions are central to both the degradation and the synthetic utility of the thiazolidine scaffold.
The formation of this compound from 2-aminopropane-1-thiol (B3045146) and propanal proceeds via the formation of a C-N bond to create an imine (or iminium ion) intermediate, followed by an intramolecular nucleophilic attack of the thiol sulfur onto the imine carbon to form the C-S bond and close the ring. nih.gov
The reverse process, ring-opening, is most commonly studied in the context of hydrolysis. Acid-catalyzed hydrolysis of thiazolidines proceeds through a mechanism involving protonation of the ring nitrogen, followed by cleavage of the C2-N bond or, more commonly, the C2-S bond. researchgate.netrsc.org Studies on various thiazolidine derivatives have shown that the reaction pathway is highly pH-dependent. researchgate.netrsc.org At low pH, the reaction is catalyzed by hydronium ions, while at neutral pH, a pH-independent pathway involving the unimolecular opening of the neutral thiazolidine can occur. researchgate.netrsc.org This cleavage results in the formation of an iminium ion intermediate, which is then attacked by water to ultimately yield the original aldehyde (propanal) and aminothiol (B82208) (2-aminopropane-1-thiol).
Iminium Intermediates: The formation of an iminium cation is a key step in the acid-catalyzed ring-opening of this compound. researchgate.net This intermediate is formed upon cleavage of the C-S bond, where the positive charge is localized on the C2 carbon and the nitrogen atom. The iminium ion is a potent electrophile and is the species that undergoes nucleophilic attack by water during hydrolysis. researchgate.net The stability of this intermediate significantly influences the rate and mechanism of the ring-opening reaction. Its formation can often be detected spectrophotometrically in mechanistic studies. researchgate.net
Sulfonium (B1226848) Intermediates: While the sulfur atom in the thiazolidine ring is nucleophilic, the formation of a stable sulfonium intermediate is less common in simple ring-opening reactions. However, it can be proposed as a reactive intermediate in other transformations. For instance, reaction of the thiazolidine sulfur with a strong alkylating agent (e.g., methyl iodide) could lead to the formation of a tertiary sulfonium salt. Such an intermediate would be highly activated towards nucleophilic attack or elimination reactions, potentially leading to different ring-opening pathways or rearrangements.
Nucleophilic and Electrophilic Reactivity of Ring Atoms
The thiazolidine ring possesses atoms with distinct electronic characteristics, allowing for both nucleophilic and electrophilic reactions.
Nucleophilic Centers: The ring nitrogen and sulfur atoms are the primary nucleophilic centers. nih.gov The lone pair of electrons on the nitrogen atom allows it to act as a base or a nucleophile, readily reacting with acids, alkylating agents, and acylating agents. The sulfur atom, being a soft nucleophile, can also react with soft electrophiles and is susceptible to oxidation to form the corresponding sulfoxide (B87167) or sulfone. researchgate.net
Electrophilic Center: The C2 carbon is the main electrophilic center of the ring. Its electrophilicity is significantly enhanced upon protonation of the ring nitrogen or upon ring-opening to the iminium ion form. researchgate.netnih.gov In this state, it is highly susceptible to attack by a wide range of nucleophiles, which is the basis for the hydrolysis reaction and other potential ring-opening transformations.
Aldol Reactions and Other Carbon-Carbon Bond Forming Transformations via Enolates
The this compound scaffold itself cannot directly form an enolate to participate in Aldol-type reactions, as it lacks the necessary α-proton adjacent to a carbonyl group. However, the thiazolidine framework can be leveraged for carbon-carbon bond formation by first modifying the ring nitrogen.
Specifically, N-acylation of the thiazolidine ring introduces a carbonyl group and acidic α-protons. For example, if this compound were acylated with acetyl chloride, the resulting N-acetyl derivative could be deprotonated at the acetyl methyl group using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This would generate a lithium enolate. This strategy is widely employed in asymmetric synthesis using related chiral auxiliaries like N-acyl thiazolidinethiones. acs.orgwikipedia.org
The resulting enolate is a powerful carbon nucleophile that can react with various electrophiles, most notably aldehydes and ketones, in an Aldol addition reaction. acs.org This transformation would create a new carbon-carbon bond and form a β-hydroxy carbonyl adduct, demonstrating a pathway to elaborate the structure of the original thiazolidine.
Table 2: Hypothetical Pathway for Aldol Reaction via N-Acyl-2-Ethyl-5-methylthiazolidine
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | N-Acylation | Acetyl Chloride, Base (e.g., Triethylamine) | N-acetyl-2-ethyl-5-methylthiazolidine |
| 2 | Enolate Formation | Lithium Diisopropylamide (LDA) | Lithium Enolate |
| 3 | Aldol Addition | Aldehyde or Ketone (e.g., Benzaldehyde) | β-hydroxy carbonyl adduct |
| 4 | Workup/Hydrolysis | Aqueous Acid | Final Aldol product (after potential removal of the thiazolidine auxiliary) |
Dynamic Covalent Chemistry Involving Thiazolidine Scaffolds
The reversible formation of the thiazolidine ring is a prime example of a reaction used in dynamic covalent chemistry (DCC). nih.govacs.org DCC utilizes reversible chemical reactions to generate libraries of compounds, known as dynamic combinatorial libraries (DCLs), which are in thermodynamic equilibrium. The composition of the library can adapt in response to external stimuli, such as the introduction of a biological target. nih.gov
The condensation reaction between an aminothiol and an aldehyde to form a thiazolidine is reversible, particularly under acidic conditions (e.g., pH 4–5). nih.govnih.gov This allows for the exchange of components. For instance, if a mixture of 2-aminopropane-1-thiol, propanal, and other different aldehydes were combined under equilibrating conditions, a library of different 2-substituted thiazolidines would be formed. The relative concentrations of each member of the library would be determined by its thermodynamic stability. This principle allows for the discovery of novel ligands for receptors or enzymes by observing which library member is amplified in the presence of the target molecule. nih.gov
As an AI model, I must state that a comprehensive and scientifically accurate article on the redox behavior and transformation pathways of this compound cannot be generated at this time. A thorough search of available scientific literature and databases did not yield specific research findings on the oxidation, reduction, or electrochemical properties of this particular compound.
The field of chemistry relies on experimental data and peer-reviewed studies to establish the reactivity and transformation pathways of any given molecule. Without such dedicated research on this compound, any discussion on its redox behavior would be purely speculative and would not meet the standards of a professional and authoritative article.
Further experimental investigation is required to elucidate the redox characteristics of this compound. Such studies would involve controlled oxidation and reduction reactions, as well as electrochemical analyses, to determine its reactivity, potential transformation products, and reaction mechanisms.
Until such research is conducted and published, a detailed and accurate account of the "," specifically focusing on its "Redox Behavior and Transformations," remains beyond the scope of current scientific knowledge.
Applications in Chemical Research
Role as Synthetic Intermediates in the Construction of Complex Organic Molecules
Precursors for Other Heterocyclic Systems and Bioactive Scaffolds
Thiazolidine (B150603) derivatives are a well-established class of heterocyclic compounds that serve as versatile building blocks in organic synthesis. Their utility as precursors for more complex heterocyclic systems and as scaffolds for bioactive molecules is widely documented. However, a thorough review of available research literature reveals no specific studies detailing the use of 2-Ethyl-5-methylthiazolidine as a synthetic intermediate for the construction of other heterocyclic systems or bioactive scaffolds. While the general reactivity of the thiazolidine ring suggests potential pathways for such transformations, dedicated research on this particular substituted derivative appears to be limited or not publicly available.
Utilization as Ligands in Metal-Catalyzed Reactions
The nitrogen and sulfur atoms within the thiazolidine ring offer potential coordination sites for metal ions, making them candidates for use as ligands in catalysis. Various substituted thiazolidines have been explored for this purpose. Despite this, there is no specific information available in the scientific literature regarding the application of this compound as a ligand in metal-catalyzed reactions. Research in this area has focused on other thiazolidine derivatives, and the impact of the 2-ethyl and 5-methyl substituents on the coordinating properties and catalytic activity of the resulting metal complexes has not been reported.
Contribution to Asymmetric Synthesis Methodologies as Chiral Auxiliaries or Catalysts
Chiral thiazolidine derivatives have found application in asymmetric synthesis, acting as chiral auxiliaries to control the stereochemical outcome of reactions. The stereogenic centers at positions 2 and 5 of the thiazolidine ring make this compound a potential candidate for such applications. However, a comprehensive search of the chemical literature did not yield any specific examples of this compound being employed as a chiral auxiliary or catalyst in asymmetric synthesis methodologies. The development and application of chiral auxiliaries often require specific substitution patterns to effectively direct stereoselectivity, and it appears that this compound has not been explored or reported in this context.
Exploration in Dynamic Combinatorial Chemistry (DCC) for Ligand Discovery
Dynamic combinatorial chemistry is a powerful technique for the discovery of new ligands and receptors, often relying on the reversible formation of molecules. While thiazolidine formation can, under certain conditions, be reversible and thus amenable to DCC, there are no published reports on the use of this compound in dynamic combinatorial libraries for the purpose of ligand discovery.
Applications in Materials Science (e.g., Polymer Chemistry)
The potential for incorporating heterocyclic compounds into polymers to impart specific properties is an active area of research in materials science. However, there is a lack of available data on the use of this compound in polymer chemistry or any other area of materials science. Searches for its application as a monomer, additive, or modifier in polymers did not yield any relevant results.
Mechanistic Biological Investigations of 2 Ethyl 5 Methylthiazolidine and Thiazolidine Derivatives in Vitro and Molecular Level
Enzyme Inhibition Studies and Mechanistic Insights
Targeting Bacterial and Fungal Enzymes (e.g., MurB, 14α-demethylase, Penicillin-binding protein)
There is a lack of specific research on the inhibitory activity of 2-Ethyl-5-methylthiazolidine against the bacterial enzyme MurB, the fungal enzyme 14α-demethylase, or penicillin-binding proteins. However, the broader class of thiazolidinone derivatives has been investigated as inhibitors of MurB, an enzyme essential for the biosynthesis of the bacterial cell wall component peptidoglycan. researchgate.netrsc.org Some 2-iminothiazolidin-4-one derivatives have shown binding affinity to the MurB protein. nih.gov
Similarly, while specific studies on this compound are absent, other thiazole (B1198619) and thiazolidinone derivatives have been explored for their potential to inhibit 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. researchgate.net For instance, certain thiazolyl-oxadiazole derivatives have been designed as potential antifungal agents targeting this enzyme. researchgate.net The thiazole scaffold is also a component of some compounds that inhibit penicillin-binding proteins, interfering with bacterial cell wall synthesis. nih.gov
Inhibition of Metabolic Enzymes (e.g., Aldose Reductase, Protein Tyrosine Phosphatase 1B)
No specific data is available on the inhibition of aldose reductase or Protein Tyrosine Phosphatase 1B (PTP1B) by this compound. However, the thiazolidine (B150603) scaffold is a common feature in many compounds designed as inhibitors of these enzymes. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. nih.govankara.edu.tr Various 5-arylidene-3-(3,3,3-trifluoro-2-oxopropyl)-2,4-thiazolidinediones have been identified as aldose reductase inhibitors. mdpi.com
PTP1B is a negative regulator of insulin (B600854) signaling, making it a target for the treatment of type 2 diabetes. researchgate.netnih.gov A number of thiazolidin-4-one derivatives have been synthesized and evaluated as PTP1B inhibitors, with some exhibiting competitive inhibition. researchgate.netnih.gov
Modulation of Carbohydrate Metabolism Enzymes (e.g., α-amylase, α-glucosidase)
There is no available research specifically detailing the modulatory effects of this compound on α-amylase and α-glucosidase. These enzymes are critical in carbohydrate digestion, and their inhibition can help control postprandial hyperglycemia in diabetic patients. nih.govtandfonline.com The thiazolidine-2,4-dione scaffold is present in numerous compounds that have been synthesized and tested for their α-glucosidase and α-amylase inhibitory activities. nih.govtandfonline.comnih.gov For example, a series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives demonstrated potent α-glucosidase inhibitory activity, significantly stronger than the standard drug acarbose. nih.gov Similarly, certain thiazolidin-4-one derivatives linked with pyrazoles have shown notable α-amylase inhibition. nih.gov
Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Selected Thiazolidine-2,4-dione Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Thiazolidine-2,4-dione derivative 4e | α-Amylase | 18.19 ± 0.103 | tandfonline.com |
| Thiazolidine-2,4-dione derivative 3e | α-Amylase | 47.09 ± 0.037 | tandfonline.com |
| Rhodanine derivative 6k | α-Glucosidase | 5.44 ± 0.13 | nih.gov |
| Thiazolidine-2,4-dione derivative 5k | α-Glucosidase | 20.95 ± 0.21 | nih.gov |
| Acarbose (Standard) | α-Amylase | 2.975 ± 0.004 | tandfonline.com |
| Acarbose (Standard) | α-Glucosidase | 817.38 ± 6.27 | nih.gov |
This table presents data for illustrative thiazolidine derivatives and is not specific to this compound.
Inhibition of Nucleic Acid Metabolism Enzymes (e.g., Thymidylate Synthase)
Specific studies on the inhibition of thymidylate synthase by this compound have not been reported. Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, making it a target for anticancer drugs. nih.govwikipedia.org Some hybrid molecules containing a thiazolidinedione and a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and evaluated as thymidylate synthase inhibitors, showing potential antiproliferative activity. nih.gov
Receptor Binding and Molecular Mechanisms of Action
Interaction with Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptor gamma, PPARγ)
There is no specific research available on the interaction of this compound with the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ). However, the thiazolidinedione (TZD) class of compounds are well-known full agonists of PPARγ. nih.gov Activation of PPARγ by these ligands influences the expression of genes involved in glucose and lipid metabolism, which is the basis for their use as insulin-sensitizing drugs in the treatment of type 2 diabetes. nih.govnih.gov The binding of thiazolidinediones to the PPARγ ligand-binding domain (LBD) involves hydrogen bonds and hydrophobic interactions. nih.gov Molecular docking studies have been used to investigate the binding modes of various novel thiazolidinedione derivatives with PPARγ. mdpi.comnih.gov
Engagement with Receptor Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor, EGFR)
Thiazolidine derivatives have emerged as significant scaffolds in the development of inhibitors for Receptor Tyrosine Kinases (RTKs), which are crucial mediators of cellular signaling pathways often dysregulated in cancer. A primary target in this area is the Epidermal Growth Factor Receptor (EGFR).
Several studies have synthesized and evaluated thiazolidinone-based compounds as potential EGFR inhibitors. For instance, a series of thiazolyl-pyrazoline derivatives demonstrated potent inhibitory activity against EGFR. tandfonline.com Specifically, compounds within this series exhibited IC50 values in the nanomolar range, indicating strong binding and inhibition of the kinase. tandfonline.com Molecular docking studies have further elucidated the binding modes of these derivatives within the ATP-binding site of the EGFR kinase domain. nih.gov
Furthermore, certain thiazolidine-2,4-dione hybrids bearing furan (B31954) and thiophene (B33073) rings have been designed as dual inhibitors of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mutant EGFR (EGFRT790M). rsc.org The antiproliferative activity of these compounds against cancer cell lines that overexpress EGFR, such as MCF-7, has been demonstrated, with some derivatives showing IC50 values in the sub-micromolar to micromolar range. rsc.orglookchem.com The structural design of these molecules often incorporates moieties that can interact with key amino acid residues in the EGFR active site, leading to their inhibitory effects. nih.gov
It is important to note that while these findings are promising for the thiazolidine class of compounds, no specific in vitro data on the direct engagement of this compound with EGFR or other receptor tyrosine kinases has been reported in the reviewed literature.
Modulation of Other Intracellular Signaling Pathways
Beyond direct RTK engagement, thiazolidine derivatives have been shown to modulate a variety of other intracellular signaling pathways, contributing to their diverse biological effects.
One of the most well-documented roles of thiazolidinediones (TZDs) is their function as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. nih.govbenthamdirect.comsibils.org Activation of PPAR-γ by TZD ligands leads to the transcription of genes involved in insulin sensitization. sibils.org
Thiazolidine derivatives have also been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. nih.gov Inhibition of PTP1B can enhance insulin sensitivity, making it a therapeutic target for type 2 diabetes.
In the context of cancer, some thiazolidinone derivatives have been found to affect signaling pathways related to cell survival and apoptosis. For example, certain hybrids have been shown to increase the levels of phosphorylated AMP-activated protein kinase (AMPK), a key sensor of cellular energy status that can influence cell growth and proliferation. researchgate.net Additionally, the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway has been implicated in the mechanism of action of some 2-imino-1,3-thiazoline derivatives that affect melanin (B1238610) synthesis. nih.gov
While the thiazolidine scaffold is clearly capable of interacting with multiple intracellular signaling cascades, specific studies on how this compound modulates these pathways are currently lacking.
In Vitro Cellular Response Studies
Evaluation of Antiproliferative Activity against Cancer Cell Lines
A significant body of research has focused on the in vitro antiproliferative effects of thiazolidine derivatives against a variety of human cancer cell lines. These studies have consistently demonstrated the potential of this chemical class as a source of novel anticancer agents. e3s-conferences.org
For example, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones have been synthesized and tested against HeLa, HT-29, MCF-7, and HepG-2 cancer cell lines. nih.gov Certain derivatives within this series exhibited potent antiproliferative activity. nih.gov Similarly, other thiazolidine-2,4-dione derivatives have shown significant cytotoxic effects against A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cells. researchgate.net
The antiproliferative efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. As shown in the table below, these values can vary widely depending on the specific substitutions on the thiazolidine ring and the cancer cell line being tested.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidinedione Derivative 5a | MCF-7 (Breast) | 30.19 | benthamdirect.com |
| Thiazolidinedione Derivative 5a | A549 (Lung) | 49.75 | benthamdirect.com |
| Thiazolidinedione Derivative 5a | HT29 (Colorectal) | 38.11 | benthamdirect.com |
| Thiazolidinedione Derivative 5b | MCF-7 (Breast) | 41.56 | benthamdirect.com |
| Thiazolidinedione Derivative 5b | A549 (Lung) | 51.42 | benthamdirect.com |
| Thiazolidinedione Derivative 5b | HT29 (Colorectal) | 45.58 | benthamdirect.com |
| Thiazolyl-pyrazoline 10b | A549 (Lung) | 4.2 | tandfonline.com |
| Thiazolyl-pyrazoline 10d | A549 (Lung) | 2.9 | tandfonline.com |
| Thiazolidinone Derivative 16 | Caco-2 (Colorectal) | 70 µg/mL | tandfonline.com |
Mechanistic studies accompanying these antiproliferation assays have suggested that thiazolidine derivatives can induce apoptosis and cause cell cycle arrest in cancer cells. tandfonline.comresearchgate.net However, specific data on the antiproliferative activity of this compound against cancer cell lines is not available in the reviewed scientific literature.
Investigation of Anti-inflammatory Mechanisms in Cell-Based Assays (e.g., HRBC membrane stabilization)
Thiazolidine and its derivatives have been widely investigated for their anti-inflammatory properties. e3s-conferences.orgbenthamscience.com A common in vitro method to assess anti-inflammatory activity is the human red blood cell (HRBC) membrane stabilization assay. This assay is based on the principle that the lysosomal membrane, which can be damaged during inflammation, is analogous to the HRBC membrane. Therefore, the ability of a compound to prevent hypotonicity-induced lysis of HRBCs is taken as a measure of its anti-inflammatory potential. researchgate.net
Several studies have reported the HRBC membrane-stabilizing effects of newly synthesized thiazolidinone derivatives. For instance, a series of 5-arylidene-1-[(2-(methylsuphonylamino)thiazol-4-yl)methyl]-2-thioxoimidazolidin-4-ones demonstrated dose-dependent inhibition of hemolysis, with some compounds showing greater potency than the standard drug, diclofenac (B195802) sodium. Similarly, novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones also exhibited significant inhibition of hemolysis in the HRBC membrane stabilization assay. nih.gov
The table below summarizes the anti-inflammatory activity of selected thiazolidinone derivatives in the HRBC membrane stabilization assay.
| Compound | Concentration (µg/mL) | % Inhibition of Hemolysis | Reference |
| Thiazolidinone Derivative 4k | 500 | 90.64 | nih.gov |
| Thiazolidinone Derivative 4f | 500 | 89.61 | nih.gov |
| Diclofenac Sodium (Standard) | 300 | 90.78 | nih.gov |
Other in vitro anti-inflammatory assays for thiazolidine derivatives include the inhibition of protein denaturation and the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com While the anti-inflammatory potential of the thiazolidine class is well-established, there is no specific information available on the anti-inflammatory mechanisms of this compound from cell-based assays.
Modulation of Specific Cellular Processes (e.g., Melanin Biosynthesis, Cellular Metabolism)
Thiazolidine derivatives have been found to modulate various specific cellular processes, including melanin biosynthesis and cellular metabolism.
In the context of melanin biosynthesis, certain cysteine-derived thiazolidines have been investigated for their ability to suppress the formation of eumelanin (B1172464), the brown-black pigment. nih.gov For instance, N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid ethyl ester (AcCP2Et) has been shown to inhibit melanogenesis in melanocytes in vitro. nih.gov The proposed mechanism involves the release of cysteine, which is a precursor for the synthesis of the reddish-yellow pigment pheomelanin, thereby shifting the balance away from eumelanin production. nih.gov Another 2-imino-1,3-thiazoline derivative, KHG22394, was found to inhibit melanin production in B16 melanoma cells by downregulating the expression of microphthalmia-associated transcription factor (Mitf) and tyrosinase, key regulators of melanogenesis. nih.gov
Regarding cellular metabolism, thiazolidinediones are well-known for their effects on glucose and lipid metabolism through the activation of PPAR-γ. nih.govmdpi.com This leads to increased insulin sensitivity and glucose uptake in peripheral tissues. Some thiazolidinedione derivatives have also been investigated as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, which represents another avenue for modulating glucose metabolism. nih.gov Furthermore, certain ferrocene-containing thiazolidine-2,4-dione derivatives have been shown to impact cell metabolism in cancer cells, in part through the generation of reactive oxygen species (ROS). researchgate.net
Despite these findings for various thiazolidine derivatives, there is a lack of specific research on the effects of this compound on melanin biosynthesis or cellular metabolism.
Structure-Activity Relationship (SAR) Derivations from Mechanistic Biological Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a class of compounds. For thiazolidine derivatives, SAR studies have provided valuable insights into the structural features required for their various pharmacological effects. benthamdirect.comstmjournals.innih.gov
In the context of antiproliferative activity, the nature and position of substituents on the thiazolidine ring and any attached aromatic rings play a critical role. For 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones, it has been observed that the presence of a nitro group on the thiazolidinone moiety and the substitution pattern on the aryl ring are important for activity. nih.gov Specifically, substitutions at the fourth position of the aryl ring were found to be particularly influential. nih.gov
For antimicrobial activity, SAR studies on 4-thiazolidinone (B1220212) derivatives have indicated that the presence of electron-withdrawing groups is often beneficial. e3s-conferences.org The type and position of these groups can significantly impact the potency against different microbial strains. e3s-conferences.org
Regarding anti-inflammatory activity, the substitution pattern on the arylidene moiety at the 5-position of the thiazolidinone ring has been shown to be a key determinant of efficacy in HRBC membrane stabilization assays.
While these SAR studies provide a general understanding of the structural requirements for the biological activities of thiazolidine derivatives, the absence of specific mechanistic data for this compound precludes any direct SAR derivations for this particular compound. The influence of the 2-ethyl and 5-methyl substitutions on the thiazolidine ring on the various biological activities discussed remains to be elucidated through future research.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes for 2-Ethyl-5-methylthiazolidine
Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing this compound. Current synthetic strategies often rely on conventional methods that may involve harsh reaction conditions or the use of hazardous reagents. The principles of green chemistry are increasingly being applied to the synthesis of related heterocyclic compounds, and these approaches could be adapted for this compound. rsc.orgfrontiersin.orgresearchgate.net
Key areas for investigation include:
Catalytic Systems: Exploring novel catalysts, such as biocatalysts or metal-organic frameworks, to improve reaction yields and stereoselectivity.
Alternative Solvents: Investigating the use of greener solvents like deep eutectic solvents or supercritical fluids to replace traditional volatile organic compounds. frontiersin.org
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve product yields, a technique that has been successful for other thiazolidine (B150603) derivatives. mdpi.comnih.gov
Multi-component Reactions: Designing one-pot syntheses where multiple starting materials react to form the desired product, reducing the number of synthetic steps and waste generation. rsc.org
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Biocatalysis | High selectivity, mild conditions, biodegradable | Enzyme screening and engineering |
| Deep Eutectic Solvents | Low toxicity, recyclable, cost-effective | Solvent design and optimization |
| Microwave Synthesis | Rapid heating, increased reaction rates | Parameter optimization, scalability |
| Flow Chemistry | Precise control, improved safety, scalability | Reactor design, process automation |
Advanced Spectroscopic Techniques for Elucidating Dynamic Processes and Isomer Differentiation
The stereochemistry of this compound is crucial to its function. Future research should employ advanced spectroscopic techniques to better understand its conformational dynamics and differentiate between its various isomers. While standard techniques like NMR and IR are useful, more sophisticated methods can provide deeper insights.
Prospective spectroscopic studies could include:
Vibrational Circular Dichroism (VCD): To determine the absolute configuration of chiral centers without the need for crystallization.
2D NMR Techniques: Advanced 2D NMR experiments, such as NOESY and ROESY, can elucidate through-space interactions and provide detailed information about the molecule's three-dimensional structure and conformational preferences.
Computational Spectroscopy: Combining experimental data with theoretical calculations (e.g., DFT) to predict and interpret complex spectra, aiding in the assignment of stereochemistry. nih.gov
Refined Computational Models for Enhanced Predictive Analysis in Material and Biological Contexts
Computational modeling is a powerful tool for predicting the properties and behavior of molecules. Future research on this compound would benefit from the development of more sophisticated computational models. These models can accelerate the discovery process by screening for potential applications before engaging in extensive laboratory work.
Areas for computational investigation include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to predict the biological activity of this compound derivatives based on their structural features. researchgate.netjchemlett.com
Molecular Docking: Simulating the interaction of this compound with biological targets, such as enzymes or receptors, to predict its potential as a therapeutic agent.
Molecular Dynamics (MD) Simulations: Studying the dynamic behavior of the molecule over time to understand its conformational changes and interactions with its environment. jchemlett.com
Unraveling Undiscovered Chemical Reactivity Pathways and Stereochemical Control Mechanisms
A deeper understanding of the chemical reactivity of the thiazolidine ring in this compound is essential for its application as a synthetic intermediate. Future research should aim to explore novel reaction pathways and develop methods for controlling the stereochemical outcome of these reactions.
Potential research directions include:
Asymmetric Catalysis: Developing catalytic methods to selectively synthesize specific stereoisomers of this compound and its derivatives.
Ring-Opening Reactions: Investigating novel ring-opening reactions of the thiazolidine core to generate functionalized acyclic molecules.
Functionalization at C2, N3, and C5: Exploring new methods for selectively introducing functional groups at different positions of the thiazolidine ring to create a diverse library of derivatives.
Identification of New Molecular Targets and Biological Mechanisms for Thiazolidine Scaffolds
The thiazolidine scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, antioxidant, and antidiabetic effects. researchgate.netnih.govmdpi.com Future research should focus on identifying new molecular targets and elucidating the biological mechanisms of action for compounds based on the this compound core.
Key research areas could involve:
High-Throughput Screening: Screening libraries of this compound derivatives against a wide range of biological targets to identify novel activities.
Mechanism of Action Studies: Once a biological activity is identified, detailed studies will be needed to understand how the compound exerts its effects at the molecular level. This could involve techniques like proteomics and genomics.
Target Identification: Utilizing chemical biology approaches, such as affinity chromatography and activity-based protein profiling, to identify the specific proteins that interact with this compound-based compounds.
Table 2: Known Biological Activities of Thiazolidine Scaffolds
| Biological Activity | Potential Molecular Target(s) | Reference |
|---|---|---|
| Antidiabetic | Peroxisome proliferator-activated receptor gamma (PPARγ) | nih.gov |
| Antimicrobial | Cytoplasmic Mur ligase enzymes | nih.gov |
| Antioxidant | Reactive Oxygen Species (ROS) scavenging | nih.gov |
| Anticancer | Various kinases and enzymes | mdpi.com |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | researchgate.net |
Exploration of this compound as a Scaffold for Complex Chemical Systems
The unique structure of this compound makes it an attractive scaffold for the construction of more complex molecules. Its heterocyclic nature and stereogenic centers provide a foundation for creating molecules with diverse three-dimensional shapes, which is often a key feature of biologically active compounds.
Future work in this area could focus on:
Peptidomimetics: Using the thiazolidine ring as a constrained dipeptide isostere to mimic the structure of peptides and develop novel therapeutic agents.
Natural Product Synthesis: Incorporating the this compound motif into the synthesis of complex natural products.
Materials Science: Exploring the use of this compound derivatives in the development of new materials, such as polymers or liquid crystals, where its specific stereochemistry could influence the material's properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
